molecular formula C16H14N6O3 B2909495 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921054-32-2

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2909495
M. Wt: 338.327
InChI Key: FEBIZXHXIGOSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide , also known by its chemical formula C17H13N3O3S , is a compound with intriguing properties. Let’s explore further.



Synthesis Analysis

The synthetic pathway for this compound involves several steps. While I don’t have specific data for this exact compound, it typically starts with the condensation of p-toluidine (4-methylbenzenamine) with thionyl chloride to form the corresponding p-tolyl isocyanate . Subsequent reaction with sodium azide yields the 1-(p-tolyl)-1H-tetrazole moiety. Finally, coupling this tetrazole with 4-nitrobenzoyl chloride results in the formation of 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide .



Molecular Structure Analysis

The compound’s molecular structure consists of a benzamide core with a nitro group (NO2) at one end and a tetrazole ring attached to the amide nitrogen. The p-tolyl group contributes to its aromatic character.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis , reduction , and substitution reactions. The nitro group can undergo reduction to form an amino group, while the tetrazole ring may react with nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, but I don’t have that data.

  • Solubility : It may dissolve in organic solvents due to its aromatic nature.

  • Color : The compound could be yellow or pale due to the nitro group.


Safety And Hazards


  • Toxicity : As with any nitro compound, it might be toxic. Handle with care.

  • Hazardous Reactions : Avoid strong reducing agents or elevated temperatures.

  • Personal Protective Equipment : Use appropriate PPE during handling.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize analogs to explore structure-activity relationships.

  • Computational Studies : Predict properties using computational methods.


Remember that this analysis is based on general knowledge, and specific experimental data would provide more accurate insights. Always consult relevant literature for precise details123.


properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-16(23)12-4-8-14(9-5-12)22(24)25/h2-9H,10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBIZXHXIGOSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.